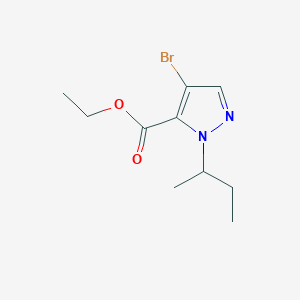
ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure made up of two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular formula of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is C10H15BrN2O2 . It has an average mass of 275.142 Da and a monoisotopic mass of 274.031677 Da .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
The molecular weight of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is 219.04 .Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of various chemicals. For instance, it plays a role in the synthesis of insecticides like chlorantraniliprole, synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination processes, exhibiting high purity and yield, making it viable for industrial applications (Zhi-li, 2007).
- Additionally, it is used in the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for chlorantraniliprole. This synthesis involves multiple steps including esterification and bromination, with the final product being used for various agricultural applications (Ya-fei, 2009).
Structural Studies
- There are research studies focusing on the regioselective synthesis of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, showcasing the compound's role in structural chemistry and its regioselectivity in reactions. These findings are important for understanding the molecular structure and reaction pathways of such compounds (Ashton & Doss, 1993).
Crystal Structure and Bioassays
- The compound has also been studied for its crystal structure and potential biological activities. For instance, the synthesis and crystal structure analysis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a related compound, was examined, revealing its potential fungicidal and plant growth regulation activities (Minga, 2005).
Catalysis and Synthesis
- Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is also used in catalytic processes. For example, indium bromide catalyzed, ultrasound-assisted synthesis of pyrazole-4-carboxylates uses ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoates in ethanol solvent under ultrasonic irradiation, demonstrating the compound's utility in catalysis and synthesis (Prabakaran et al., 2012).
Safety And Hazards
While specific safety and hazard information for ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is not available, it’s important to handle all chemical substances with care. For a similar compound, 4-Bromopyrazole, the safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
ethyl 4-bromo-2-butan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGJXSOXHPUSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)
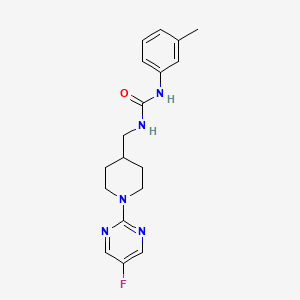
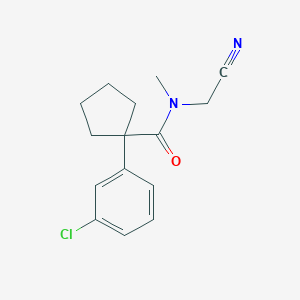
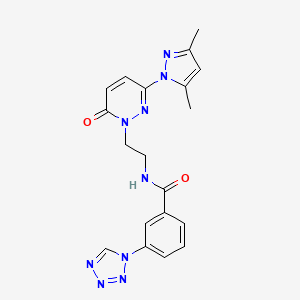

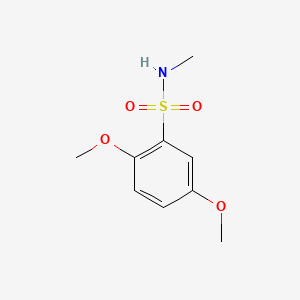

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
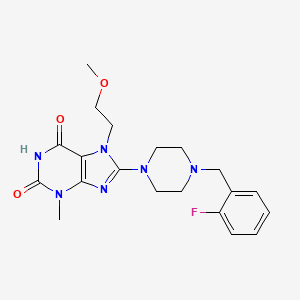
![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)